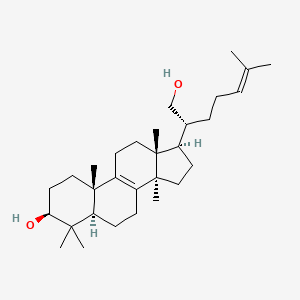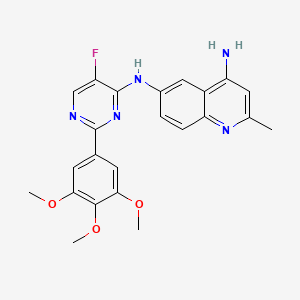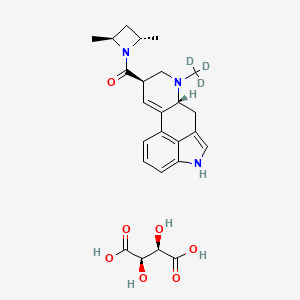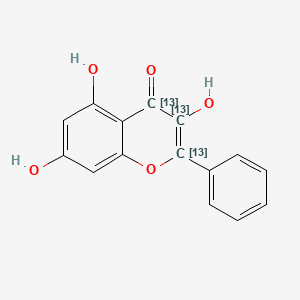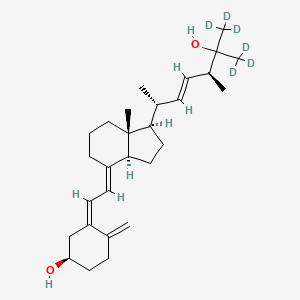
Hyodeoxycholic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyodeoxycholic Acid-d5 is a deuterium-labeled derivative of Hyodeoxycholic Acid. Hyodeoxycholic Acid is a secondary bile acid formed in the small intestine by gut flora. It acts as a TGR5 (G-protein-coupled bile acid receptor 1) agonist, with an EC50 of 31.6 µM in CHO cells . The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in tracing and quantification studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hyodeoxycholic Acid-d5 is synthesized by introducing deuterium atoms into the Hyodeoxycholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Hyodeoxycholic Acid are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. The production is carried out in specialized reactors designed to handle deuterated reagents and maintain the integrity of the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Hyodeoxycholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hyodeoxycholic Acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.
Biology: Helps in studying the role of bile acids in various biological processes, including lipid metabolism and gut microbiota interactions.
Medicine: Investigated for its therapeutic potential in treating non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes
Mécanisme D'action
Hyodeoxycholic Acid-d5 exerts its effects by acting as an agonist for the TGR5 receptor. This receptor is involved in various physiological processes, including the regulation of glucose homeostasis and lipid metabolism. The activation of TGR5 by this compound leads to the modulation of signaling pathways that influence these metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycholic Acid: Another secondary bile acid with similar properties but lacks the deuterium labeling.
Chenodeoxycholic Acid: A primary bile acid with different hydroxylation patterns.
Lithocholic Acid: A secondary bile acid with a single hydroxyl group.
Uniqueness
Hyodeoxycholic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2,15D |
Clé InChI |
DGABKXLVXPYZII-QJMAJIAASA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


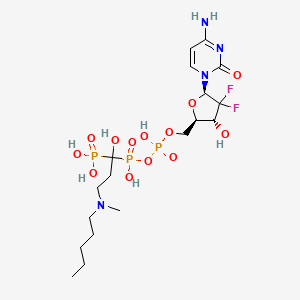
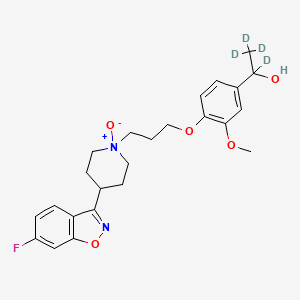
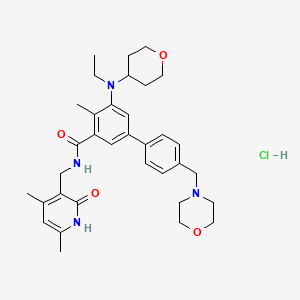
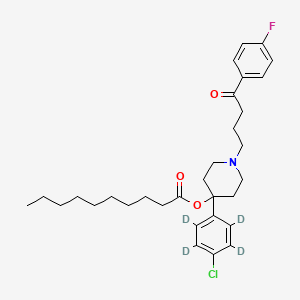
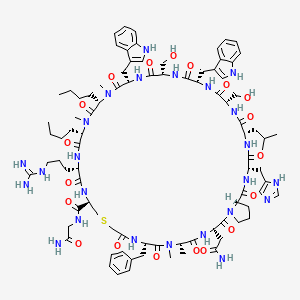
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
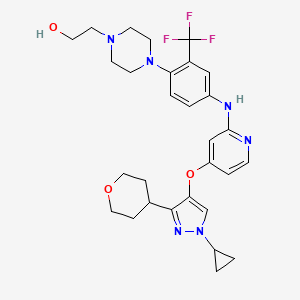
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
